molecular formula C10H20OS2 B14263115 S-Methyl (heptylsulfanyl)ethanethioate CAS No. 153478-29-6

S-Methyl (heptylsulfanyl)ethanethioate

Cat. No.: B14263115
CAS No.: 153478-29-6
M. Wt: 220.4 g/mol
InChI Key: DOIXAEGXYWJNKL-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing ester with the formula C₃H₆OS, featuring a methyl group bonded to a thioacetate moiety. It is widely recognized for its role in food flavoring (e.g., cheese, melon, whiskey) due to its pungent, cheesy aroma .

Properties

CAS No.

153478-29-6

Molecular Formula

C10H20OS2

Molecular Weight

220.4 g/mol

IUPAC Name

S-methyl 2-heptylsulfanylethanethioate

InChI

InChI=1S/C10H20OS2/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3

InChI Key

DOIXAEGXYWJNKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCC(=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thioesterification: One common method to synthesize S-Methyl (heptylsulfanyl)ethanethioate involves the reaction of heptyl mercaptan with methyl thioacetate in the presence of a suitable acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.

    Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as heptyl magnesium bromide, which reacts with methyl thioacetate to form the desired thioester. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound often involves large-scale thioesterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Methyl (heptylsulfanyl)ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like thiolates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

    Substitution: Alkyl halides, thiolates; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various thioether derivatives.

Scientific Research Applications

Chemistry: S-Methyl (heptylsulfanyl)ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex organosulfur compounds and is utilized in the development of novel materials with unique properties.

Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways involving sulfur-containing molecules. It is also investigated for its antimicrobial properties and its ability to modulate enzyme activity.

Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism pathways. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the fragrance and flavor industry due to its distinctive odor. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-Methyl (heptylsulfanyl)ethanethioate involves its interaction with various molecular targets, primarily through its sulfur atom. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Odor Profile
S-Methyl ethanethioate 1534-08-3 C₃H₆OS 90.14 97–99 Pungent, cheesy, sulfuraceous
S-Methyl butanethioate 2432-51-1 C₅H₁₀OS 118.19 Not reported Putrid, rancid, cabbage-like
S-Methyl methanesulfonothioate Not specified C₂H₆O₂S₂ 142.20 Not reported Sulfurous, sharp

Key Observations :

  • Chain Length Impact : S-Methyl ethanethioate has a short methyl chain, contributing to its volatility and lower molecular weight compared to S-Methyl butanethioate. The latter’s longer butyl chain increases molecular weight and alters odor from cheesy to rancid .

Key Observations :

  • S-Methyl ethanethioate is critical in food science, correlating with "fresh cream" aroma in cheese models and melon genotypes .
  • S-Methyl butanethioate’s strong odor limits its direct food use but may serve as a precursor in flavor modulation .

Key Observations :

  • S-Methyl ethanethioate’s flammability (boiling point ~98°C) necessitates careful storage .
  • Limited safety data exist for S-Methyl butanethioate, emphasizing precautionary handling .

Research Findings and Data Gaps

  • S-Methyl ethanethioate is well-studied in food chemistry, with established correlations between its concentration and sensory attributes (e.g., +0.94 correlation with "fresh cream" aroma in cheese models) .
  • Its hypothesized properties (e.g., higher molecular weight, reduced volatility) could be inferred from analogs but require experimental validation.

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